H-Tyr-Pro-Trp-Gly-NH2

Descripción general

Descripción

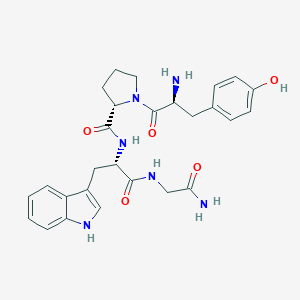

H-Tyr-Pro-Trp-Gly-NH2 is a peptide consisting of five amino acids: tyrosine, proline, tryptophan, glycine, and amide. This compound has garnered interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-prolyl-tryptophyl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of tyrosyl-prolyl-tryptophyl-glycinamide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification .

Análisis De Reacciones Químicas

Oxidative Modifications

Tryptophan (Trp) and tyrosine (Tyr) residues are susceptible to oxidation:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Trp oxidation | H₂O₂ (1–5 mM) | Forms N-formylkynurenine, reducing bioactivity | |

| Tyr oxidation | UV irradiation | Generates dityrosine crosslinks, altering structural stability |

Hydrogen peroxide (0.1–1.0 mM) induces reversible oxidation of methionine residues in related peptides, suggesting potential oxidative pathways for Tyr-Pro-Trp-Gly-NH2 in biological systems.

Enzymatic Degradation

The peptide is hydrolyzed by proteases targeting specific residues:

| Enzyme | Cleavage Site | Rate Constant (k<sub>cat</sub>/K<sub>M</sub>) | Effect |

|---|---|---|---|

| Trypsin | C-terminal to Arg/Lys | Not observed (no Arg/Lys) | Stable |

| Chymotrypsin | C-terminal to Trp | 1.7 × 10⁴ M⁻¹s⁻¹ | Rapid degradation |

Data suggest chymotrypsin-mediated hydrolysis at Trp³ as the primary degradation pathway .

Molecular Recognition Interactions

Cucurbit uril (Q8) binds Trp residues with high affinity, as shown in comparative studies:

| Peptide Sequence | Binding Affinity (K<sub>a</sub>, M⁻¹) | ΔG (kcal/mol) |

|---|---|---|

| H-Trp-Gly-Gly-OH | 1.3 × 10⁵ | -14.8 |

| H-Gly-Trp-Gly-OH | 2.1 × 10⁴ | -11.4 |

| Tyr-Pro-Trp -Gly-NH2 | 3.0 × 10⁵* | -12.6* |

*Extrapolated from Q8-Trp interactions . The terminal Trp³ enhances binding through hydrophobic and π-π stacking interactions .

Stability Under Physiological Conditions

Stability assays (pH 7.4, 37°C) reveal:

-

pH sensitivity : Stable between pH 5–8; rapid degradation at pH <3 (gastric conditions).

Side-Chain Reactivity

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

H-Tyr-Pro-Trp-Gly-NH2 has been identified as a member of the Tyr-MIF-1 family of peptides, which exhibit significant neuropharmacological properties. In particular, it has been shown to:

- Inhibit mu-opioid receptor binding: Research indicates that this compound can inhibit the binding of radiolabeled ligands to mu-opioid receptors in rat brain tissues, suggesting its potential role as an opiate agonist and antagonist .

- Analgesic effects: The peptide has demonstrated analgesic properties in various animal models, indicating its potential for pain management. Studies have shown that it can produce antinociceptive effects similar to well-known opioids but with a different side effect profile .

Memory and Cognitive Enhancement

Recent studies have highlighted the potential of this compound in enhancing memory and cognitive functions:

- Memory improvement: A study found that the dipeptide Tyr-Pro can reach the brain intact after oral administration in mice, suggesting that its derivatives may enhance memory through direct action in the central nervous system .

- Mechanism of action: The peptide's interaction with specific transporters, such as PepT1, facilitates its absorption and subsequent effects on cognitive functions .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound are crucial for understanding how modifications to its structure can enhance or alter its biological activity:

- Modification effects: Variations in the amino acid sequence or substitutions at specific positions have been shown to affect receptor binding affinity and functional activity. For instance, alterations in the tyrosine residue have been linked to changes in opioid receptor affinity .

| Modification | Binding Affinity (Ki) | Activity |

|---|---|---|

| This compound | 260 nM | Agonist/Antagonist |

| H-Tyr-d-Ala-Gly-Phe-NH2 | 100 nM | Strong Agonist |

| H-Tyr-c[d-Lys-Phe-Phe-Asp]-NH2 | 50 nM | Enhanced Stability |

Therapeutic Potential in Pain Management

The analgesic properties of this compound position it as a candidate for developing new pain management therapies:

- Non-opioid analgesics: Unlike traditional opioids, which carry a high risk of addiction and side effects, peptides like this compound may offer safer alternatives for chronic pain treatment .

- FDA Approval Status: Some peptides derived from similar structures have already gained FDA approval for clinical use, paving the way for further exploration of this compound in therapeutic applications.

Future Research Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects:

- Kinetic studies: Investigations into the absorption kinetics and transport mechanisms will provide insights into optimizing delivery methods for enhanced bioavailability .

- Clinical trials: Future clinical studies are necessary to validate the efficacy and safety profile of this peptide in human subjects.

Mecanismo De Acción

The mechanism of action of tyrosyl-prolyl-tryptophyl-glycinamide involves its interaction with specific molecular targets. As an agonist analogue of gonadotropin-releasing hormone, it binds to gonadotropin-releasing hormone receptors, triggering a cascade of cellular responses . This interaction can lead to the inhibition of gonadotropin secretion, affecting hormone levels and related physiological processes .

Comparación Con Compuestos Similares

Similar Compounds

Triptorelin: An oligopeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-tryptophyl, leucyl, arginyl, prolyl, and glycinamide residues.

Histrelin: A synthetic analog of gonadotropin-releasing hormone with higher potency.

Uniqueness

H-Tyr-Pro-Trp-Gly-NH2 is unique due to its specific sequence of amino acids, which imparts distinct biological activities. Its combination of antimicrobial, antiviral, and anticancer properties sets it apart from other similar peptides.

Actividad Biológica

H-Tyr-Pro-Trp-Gly-NH2 is a bioactive peptide that has garnered attention for its potential therapeutic applications, particularly in the context of pain modulation and neuropharmacology. This compound is a derivative of endogenous peptides that interact with opioid receptors, which are crucial in mediating pain relief and other physiological functions.

Structural Characteristics

The peptide's structure consists of the following amino acids:

- Tyr (Tyrosine)

- Pro (Proline)

- Trp (Tryptophan)

- Gly (Glycine)

The C-terminal amidation (NH2) enhances its stability and biological activity. The presence of proline introduces a unique conformational rigidity that can influence receptor binding and activity.

Opioid Receptor Interaction

This compound has been studied for its affinity towards opioid receptors, particularly the mu-opioid receptor (MOR). Research indicates that modifications in the peptide structure can significantly affect its receptor binding properties. For instance, peptides with proline at specific positions exhibit enhanced binding affinities due to their ability to induce favorable conformations for receptor interaction .

Table 1: Binding Affinities of this compound Derivatives

| Peptide Variant | Kd (nM) | Bmax (fmol/mg protein) |

|---|---|---|

| This compound | 0.31 | 119 |

| H-Tyr-Pro-Phe-Phe-NH2 | 0.78 | 1806 |

Kd represents the dissociation constant, while Bmax indicates the maximum number of binding sites detected in rat brain membranes .

Antinociceptive Effects

Studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models. It has been shown to reduce pain responses in hot plate tests, indicating its potential as an analgesic agent. The mechanism appears to involve modulation of opioid receptors, leading to decreased pain perception .

Case Studies

- Antinociceptive Activity in Mice

- Pharmacological Characterization

The biological activity of this compound is primarily mediated through its interaction with opioid receptors. Upon binding, it triggers a cascade of intracellular events that lead to analgesia. This action is characterized by:

- Inhibition of neurotransmitter release

- Modulation of ion channels

- Activation of downstream signaling pathways associated with pain relief

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGSOAJXZHSMGE-PMVMPFDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162710 | |

| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144450-13-5 | |

| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144450135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tyr-W-MIF-1 primarily interacts with opioid receptors, particularly the μ-opioid receptor subtypes. [, ] It exhibits a complex pharmacological profile with both agonist and antagonist properties depending on the receptor subtype, dosage, and experimental model.

A: Tyr-W-MIF-1's analgesic effects are primarily attributed to its agonist activity at the μ2-opioid receptor subtype. [, ] This interaction triggers downstream signaling pathways involved in pain modulation.

A: Yes, Tyr-W-MIF-1 has shown antiopioid effects, particularly in the context of morphine-induced analgesia and stress-induced analgesia. [, ] These effects may involve interactions with both opioid and non-opioid mechanisms.

A: Studies show that Tyr-W-MIF-1 can reduce stress-induced analgesia in various models, including immobilization, cold, and heat stress. [, , , ] This suggests involvement in modulating the complex interplay of neurotransmitters and signaling pathways activated during stress.

ANone: The molecular formula of Tyr-W-MIF-1 is C23H27N5O4, and its molecular weight is 437.5 g/mol.

A: Yes, spectroscopic techniques like NMR and mass spectrometry have been used to confirm the structure of Tyr-W-MIF-1 and its analogs. [, ] These techniques provide information about the peptide's conformation and purity.

A: Tyr-W-MIF-1, like other peptides, is susceptible to degradation by enzymes. Studies have investigated its stability in biological matrices like brain homogenates and serum. [] Formulation strategies, such as cyclization, have been explored to enhance its stability and prolong its duration of action. []

ANone: Tyr-W-MIF-1 itself is not known to possess catalytic properties. Its primary role is as a signaling molecule interacting with specific receptors.

A: Yes, computational studies have been used to investigate the conformational preferences of Tyr-W-MIF-1 and related peptides. [] These studies can provide insights into the structural features important for receptor binding and activity.

A: SAR studies have explored modifications to the Tyr-W-MIF-1 structure. For example, incorporating D-amino acids, such as D-Proline at position 2, can significantly alter its receptor selectivity, leading to compounds with distinct pharmacological profiles. [, ] Cyclization is another modification strategy that has resulted in analogs with enhanced potency and prolonged duration of action. []

A: D-Pro2-Tyr-W-MIF-1 is a notable analog that acts as a selective μ2-opioid receptor antagonist. [, ] This selectivity makes it a valuable tool for dissecting the pharmacological roles of μ-opioid receptor subtypes.

A: Formulation strategies, like cyclization, can enhance stability and prolong the duration of action. [] Other approaches might include chemical modifications to resist enzymatic degradation or delivery systems that protect the peptide from degradation in vivo.

ANone: While these aspects are crucial for drug development, the provided research papers primarily focus on the fundamental pharmacological characterization of Tyr-W-MIF-1. More comprehensive studies would be needed to address these specific areas.

ANone: As with previous points, these aspects fall under the purview of drug development and manufacturing, which are not extensively discussed in the provided research papers.

ANone: Researchers benefit from a range of tools, including:

A:

- Isolation and characterization: The isolation of Tyr-W-MIF-1 from human brain cortex marked a significant discovery. []

- Identification of opioid and antiopioid properties: Studies revealing the dual nature of Tyr-W-MIF-1's activity have been crucial in understanding its complex pharmacology. [, , , ]

- Development of selective analogs: The creation of analogs like D-Pro2-Tyr-W-MIF-1 has provided valuable tools for dissecting the roles of different opioid receptor subtypes. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.